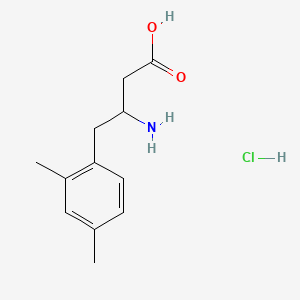
3-Amino-4-(2,4-dimethylphenyl)butanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride typically involves the reaction of 2,4-dimethylphenylacetonitrile with ethyl 2-bromoacetate, followed by hydrolysis and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2, Pd/C
Nucleophiles: Halogenated compounds, amines
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted phenylbutanoic acids .
Scientific Research Applications
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)butanoic acid hydrochloride: Similar in structure but with a dimethylamino group instead of an amino group.
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: Contains trifluorophenyl substituents, leading to different chemical properties.
Uniqueness
3-amino-4-(2,4-dimethylphenyl)butanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
3-amino-4-(2,4-dimethylphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-3-4-10(9(2)5-8)6-11(13)7-12(14)15;/h3-5,11H,6-7,13H2,1-2H3,(H,14,15);1H |
InChI Key |
KTQPDQCYHMESMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CC(=O)O)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















